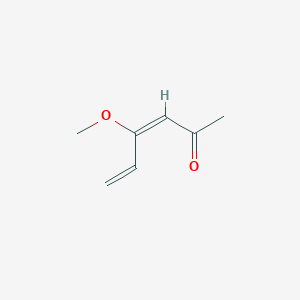
(3E)-4-methoxyhexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-methoxyhexa-3,5-dien-2-one, also known as p-anisaldehyde, is a chemical compound widely used in various fields of research. It is a yellow liquid with a strong odor, commonly used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, suggesting that it may have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
(3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial and antifungal properties against various microorganisms, including Candida albicans and Staphylococcus aureus. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3E)-4-methoxyhexa-3,5-dien-2-one has several advantages for lab experiments. It is a readily available starting material for the synthesis of various compounds, and its synthesis method is relatively simple and efficient. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the compound has some limitations, including its strong odor and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (3E)-4-methoxyhexa-3,5-dien-2-one. One potential direction is the development of new compounds based on (3E)-4-methoxyhexa-3,5-dien-2-one, which may have improved antimicrobial, antifungal, and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one and its potential applications in drug development. Finally, more research is needed to explore the potential environmental impacts of (3E)-4-methoxyhexa-3,5-dien-2-one, particularly its potential toxicity to aquatic organisms.
In conclusion, (3E)-4-methoxyhexa-3,5-dien-2-one is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesemethoden
(3E)-4-methoxyhexa-3,5-dien-2-one can be synthesized by the reaction of anisole with crotonaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs through a Knoevenagel condensation reaction. The yield of the reaction is typically high, and the compound can be easily purified by distillation.
Wissenschaftliche Forschungsanwendungen
(3E)-4-methoxyhexa-3,5-dien-2-one has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various compounds, such as heterocycles, which have potential applications in the pharmaceutical industry. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
140171-39-7 |
|---|---|
Produktname |
(3E)-4-methoxyhexa-3,5-dien-2-one |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(3E)-4-methoxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+ |
InChI-Schlüssel |
HFNWTRLPTKAVEF-FNORWQNLSA-N |
Isomerische SMILES |
CC(=O)/C=C(\C=C)/OC |
SMILES |
CC(=O)C=C(C=C)OC |
Kanonische SMILES |
CC(=O)C=C(C=C)OC |
Synonyme |
3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



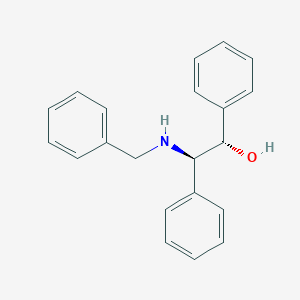
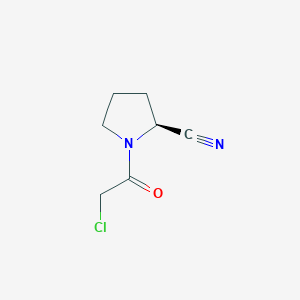
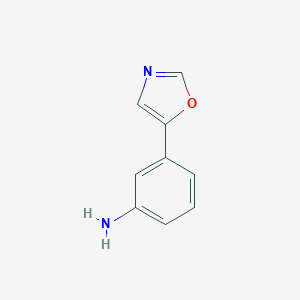
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
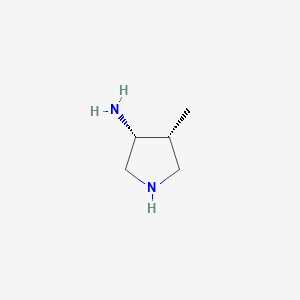
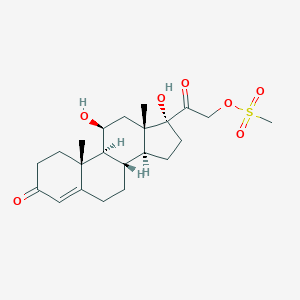
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
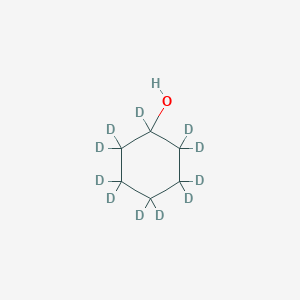
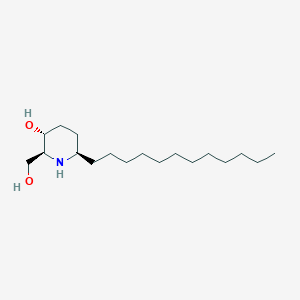
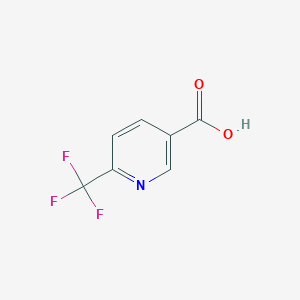
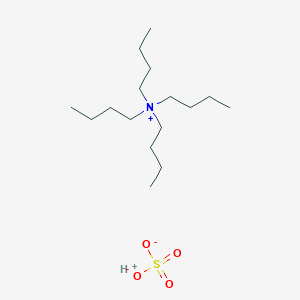
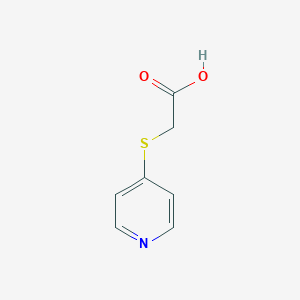

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)